4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a fluorobenzothiazole group, and a methylpyrazole group. These groups are common in many pharmaceuticals and could potentially give the compound various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a benzamide core with various substituents. The presence of a fluorobenzothiazole could suggest interesting photophysical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dimethylamino group could participate in acid-base reactions, and the fluorobenzothiazole group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of both polar (dimethylamino, fluorobenzothiazole) and nonpolar (methylpyrazole) groups suggests that it could have interesting solubility properties .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving 4-dimethylaminomethylene compounds exhibited potent cytotoxicity against certain cancer cell lines, demonstrating the significance of such chemical structures in developing anticancer agents (Deady et al., 2003).
- Research on microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles highlighted the utility of dimethylamino-substituted compounds as versatile building blocks for constructing novel heterocyclic compounds with potential biological activities (Darweesh et al., 2016).
Pharmacological Applications
- Studies on novel potential antipsychotic agents have explored the biological activity of compounds structurally related to the given chemical, emphasizing the exploration of new therapeutic agents based on the manipulation of molecular structures for improved pharmacological profiles (Wise et al., 1987).
- The investigation into the synthesis of some novel pyrazolo[1,5‐a]pyrimidine and related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety underscored the potential of such compounds for antibacterial and antifungal applications, showcasing the diverse scientific applications of structurally complex molecules (Abdel‐Aziz et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit hiv-1 reverse transcriptase .
Mode of Action
The compound’s mode of action involves binding to the allosteric center of its target. This binding is stable and results in uncompetitive inhibition .
Biochemical Pathways
It’s known that hiv-1 reverse transcriptase inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (hiv-1) infection .
Pharmacokinetics
The compound and its derivatives have been characterized by nmr and high-resolution mass spectrometry, and they have good thermal and electrochemical stability .
Result of Action
Similar compounds have shown significant inhibitory action against hiv-1 reverse transcriptase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits different fluorescence properties in solution and solid film due to the excited-state intramolecular proton transfer (ESIPT) characteristic . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-12-11-17(22-19(27)13-7-9-14(10-8-13)25(2)3)26(24-12)20-23-18-15(21)5-4-6-16(18)28-20/h4-11H,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPVDKWYVKYEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.